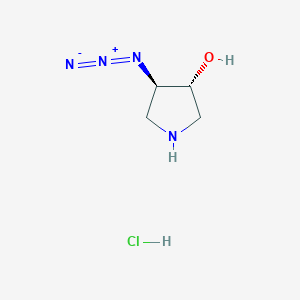

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is a chemical compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with an azido group and a hydroxyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-azidopyrrolidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Azidation: Introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.

Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium azide, triphenylphosphine.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrrolidines.

Applications De Recherche Scientifique

Drug Development

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride has shown promise in:

- Antimicrobial Properties : Its structural features contribute to potential antibacterial and antifungal activities.

- Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, making it a candidate for anticancer drug development.

Chemical Biology

The azido group enables:

- Bioorthogonal Chemistry : This allows for selective labeling of biomolecules in living systems, facilitating tracking and imaging studies.

- Synthesis of Chiral Heterocycles : The compound serves as a building block for synthesizing complex molecules critical in drug discovery.

Synthetic Intermediates

In organic synthesis, this compound acts as:

- Versatile Intermediate : It can undergo various transformations including oxidation to form ketones or aldehydes, reduction to yield primary amines, and substitution reactions to create substituted pyrrolidines.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various methodologies:

- Quantitative Structure–Activity Relationship (QSAR) : These studies predict biological activity based on the compound's chemical structure, aiding in understanding its potential effects on different biological targets.

- High-throughput Screening : This approach evaluates the compound's efficacy against a range of biological targets, providing insights into its therapeutic potential .

Mécanisme D'action

The mechanism of action of (3R,4R)-4-azidopyrrolidin-3-ol hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages, while the hydroxyl group can engage in hydrogen bonding and nucleophilic attacks. These properties make it a valuable tool in chemical biology and medicinal chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4R)-4-aminopyrrolidin-3-ol hydrochloride: Similar structure but with an amino group instead of an azido group.

(3R,4R)-4-hydroxypyrrolidin-3-ol hydrochloride: Lacks the azido group, making it less reactive in certain chemical transformations.

(3R,4R)-4-bromopyrrolidin-3-ol hydrochloride: Contains a bromine atom, which can be used in cross-coupling reactions.

Uniqueness

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is unique due to the presence of both azido and hydroxyl groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound in drug discovery and development.

Activité Biologique

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Synthesis

The synthesis of this compound has been documented in various studies. A notable method involves the azidation of pyrrolidine derivatives, which can be achieved through a series of reactions that typically include the formation of azides from alcohols or amines under controlled conditions. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been explored in several contexts:

1. Inhibition Studies

Research indicates that compounds with a pyrrolidine scaffold often exhibit inhibitory effects on various biological targets. For instance, studies have shown that similar pyrrolidine derivatives can inhibit key enzymes involved in cellular signaling pathways, such as kinases that play critical roles in cancer progression .

2. Antitumor Activity

The compound's structural features suggest potential antitumor activity. Pyrrolidine derivatives have been associated with selective inhibition of Aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells. This suggests that this compound could be further investigated for its efficacy against tumor cells .

3. Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes such as IRAK4, which is involved in inflammatory responses and has been linked to various diseases including autoimmune disorders. The modulation of such pathways could provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

Several studies have highlighted the biological implications of similar compounds:

- Study on Multivalent Pyrrolidine Iminosugars : This research demonstrated that multivalent pyrrolidine derivatives could enhance inhibitory activities against specific glycosidases, suggesting that structural modifications can significantly impact biological efficacy .

- Aurora Kinase Inhibition : A case study focusing on aminopyridine derivatives showed promising results in inhibiting Aurora A kinase selectively, indicating that similar structural motifs might yield compounds with significant antitumor properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Propriétés

IUPAC Name |

(3R,4R)-4-azidopyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c5-8-7-3-1-6-2-4(3)9;/h3-4,6,9H,1-2H2;1H/t3-,4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDJZFBPZPXVIO-VKKIDBQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)N=[N+]=[N-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)N=[N+]=[N-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.